3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione
Overview
Description
3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione is a complex organic compound with the molecular formula C14H16O4 It is known for its unique structure, which includes a dioxacyclododecin ring system
Scientific Research Applications
3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers and other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-benzenedicarboxylic acid with 1,6-hexanediol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include dicarboxylic acids, alcohol derivatives, and substituted esters, depending on the specific reagents and conditions used .
Mechanism of Action
The mechanism of action of 3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved include oxidative stress response and signal transduction mechanisms .
Comparison with Similar Compounds
Similar Compounds
1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran: Known for its use in fragrances and as a reference standard in analytical chemistry.
1H-2-Benzoxacyclotetradecin-1-one, 3,4,5,6,7,8,9,10-octahydro-7-hydroxy-3-methyl-14,16-bis(phenylmethoxy)-:
Uniqueness
3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione stands out due to its distinctive dioxacyclododecin ring system, which imparts unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
3,10-dioxabicyclo[10.4.0]hexadeca-1(16),12,14-triene-2,11-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c15-13-11-7-3-4-8-12(11)14(16)18-10-6-2-1-5-9-17-13/h3-4,7-8H,1-2,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMTZMCDDBNVPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCOC(=O)C2=CC=CC=C2C(=O)OCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066104 | |
Record name | 2,9-Benzodioxacyclododecin-1,10-dione, 3,4,5,6,7,8-hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16709-50-5 | |
Record name | 3,4,5,6,7,8-Hexahydro-2,9-benzodioxacyclododecin-1,10-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16709-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,9-Benzodioxacyclododecin-1,10-dione, 3,4,5,6,7,8-hexahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016709505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,9-Benzodioxacyclododecin-1,10-dione, 3,4,5,6,7,8-hexahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,9-Benzodioxacyclododecin-1,10-dione, 3,4,5,6,7,8-hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5,6,7,8-hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.037 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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